molecular formula C11H19NO3 B13949104 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid

8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13949104
M. Wt: 213.27 g/mol
InChI Key: HVSLAJMRPXYXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Hydroxymethyl)-2-azaspiro[45]decane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the construction of the 6-azaspiro[4.5]decane framework is a key step in the synthesis of related compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction have been employed in the synthesis of similar spirocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its specific functional groups and potential for diverse chemical transformations. Its hydroxymethyl and carboxylic acid groups provide versatile sites for modification, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C11H19NO3/c13-7-9-1-3-11(4-2-9)5-6-12(8-11)10(14)15/h9,13H,1-8H2,(H,14,15)

InChI Key

HVSLAJMRPXYXQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO)CCN(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.